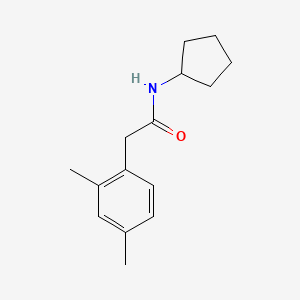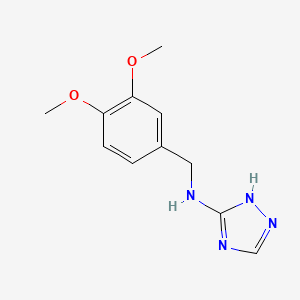![molecular formula C19H21FN2O3 B5353268 N-[2-(4-fluorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5353268.png)
N-[2-(4-fluorophenoxy)ethyl]-4-(4-morpholinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenoxy)ethyl]-4-(4-morpholinyl)benzamide, commonly known as F13640, is a chemical compound that has been extensively studied for its potential therapeutic applications. F13640 is a selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders.
科学研究应用
F13640 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. F13640 has been shown to have a selective affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. F13640 has also been studied for its potential to modulate the reward system in the brain, which is involved in drug addiction and other compulsive behaviors.
作用机制
F13640 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and dysfunction in this system has been implicated in several neurological and psychiatric disorders. By blocking the dopamine D3 receptor, F13640 modulates the activity of the mesolimbic system, which may have therapeutic implications for these disorders.
Biochemical and Physiological Effects
F13640 has been shown to have several biochemical and physiological effects in preclinical studies. F13640 has been shown to reduce the release of dopamine in the mesolimbic system, which is consistent with its mechanism of action as a dopamine D3 receptor antagonist. F13640 has also been shown to reduce the expression of several genes that are involved in the regulation of dopamine signaling, suggesting that it may have broader effects on the dopaminergic system.
实验室实验的优点和局限性
F13640 has several advantages for lab experiments, including its high purity and yield, and its selective affinity for the dopamine D3 receptor. However, F13640 also has several limitations, including its poor solubility in water and its potential for off-target effects. These limitations should be taken into account when designing experiments with F13640.
未来方向
There are several future directions for research on F13640. One area of interest is the potential therapeutic applications of F13640 in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of F13640 in preclinical and clinical trials. Another area of interest is the development of new compounds that have improved pharmacokinetic and pharmacodynamic properties compared to F13640. These compounds may have greater therapeutic potential and fewer limitations for lab experiments. Overall, F13640 is a promising compound that has the potential to advance our understanding and treatment of several neurological and psychiatric disorders.
合成方法
The synthesis of F13640 involves several steps, including the reaction of 4-fluorophenol with ethylene oxide, followed by the reaction of the resulting product with 4-(4-morpholinyl)benzoyl chloride. The final product is obtained after purification by column chromatography. The synthesis of F13640 has been optimized to yield high purity and yield, making it suitable for further research and development.
属性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-16-3-7-18(8-4-16)25-12-9-21-19(23)15-1-5-17(6-2-15)22-10-13-24-14-11-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRKJTLSTXUHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-phenyl-1-propanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5353189.png)
![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B5353196.png)

![4-methyl-5-phenyl-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-thiophenecarboxamide](/img/structure/B5353223.png)

![N-{3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5353232.png)
![1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5353237.png)
![1,2,3,6,7,8-hexahydro-10H-cyclopenta[4,5]thieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10-one](/img/structure/B5353253.png)
![2-[(3-methoxypropyl)amino]-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5353265.png)

![7-(2,4-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5353282.png)
![1-[6-(1-piperidinyl)-3-pyridazinyl]azepane](/img/structure/B5353288.png)
![N-(1,1-dimethylprop-2-yn-1-yl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5353296.png)
![N,1'-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5353298.png)
